molecular formula C11H13NO4S B2794475 N-(2,2-di(furan-2-yl)ethyl)methanesulfonamide CAS No. 2320959-11-1

N-(2,2-di(furan-2-yl)ethyl)methanesulfonamide

Cat. No.: B2794475
CAS No.: 2320959-11-1
M. Wt: 255.29
InChI Key: FVVKIOWSVMPUAL-UHFFFAOYSA-N
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Description

N-(2,2-di(furan-2-yl)ethyl)methanesulfonamide is a chemical compound with the molecular formula C11H13NO4S and a molecular weight of 255.29

Preparation Methods

The synthesis of N-(2,2-di(furan-2-yl)ethyl)methanesulfonamide typically involves the reaction of 2,2-di(furan-2-yl)ethanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at low temperatures to prevent side reactions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

N-(2,2-di(furan-2-yl)ethyl)methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of the corresponding amine.

    Substitution: this compound can undergo nucleophilic substitution reactions, where the methanesulfonamide group is replaced by other nucleophiles such as amines or thiols.

Scientific Research Applications

N-(2,2-di(furan-2-yl)ethyl)methanesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of N-(2,2-di(furan-2-yl)ethyl)methanesulfonamide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact mechanism of action can vary depending on the specific application and the target molecule .

Comparison with Similar Compounds

N-(2,2-di(furan-2-yl)ethyl)methanesulfonamide can be compared with other similar compounds, such as:

    N-(2,2-di(furan-2-yl)ethyl)-1-(2-fluorophenyl)methanesulfonamide: This compound has a similar structure but includes a fluorophenyl group, which may confer different chemical and biological properties.

    N-(2,2-di(furan-2-yl)ethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide:

Properties

IUPAC Name

N-[2,2-bis(furan-2-yl)ethyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4S/c1-17(13,14)12-8-9(10-4-2-6-15-10)11-5-3-7-16-11/h2-7,9,12H,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVVKIOWSVMPUAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NCC(C1=CC=CO1)C2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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